Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 350989-87-6
VCID: VC21473648
InChI: InChI=1S/C14H15NO3S/c1-8-11(9-4-6-10(17-2)7-5-9)12(13(15)19-8)14(16)18-3/h4-7H,15H2,1-3H3
SMILES: CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)OC
Molecular Formula: C14H15NO3S
Molecular Weight: 277.34g/mol

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

CAS No.: 350989-87-6

Cat. No.: VC21473648

Molecular Formula: C14H15NO3S

Molecular Weight: 277.34g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate - 350989-87-6

Specification

CAS No. 350989-87-6
Molecular Formula C14H15NO3S
Molecular Weight 277.34g/mol
IUPAC Name methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C14H15NO3S/c1-8-11(9-4-6-10(17-2)7-5-9)12(13(15)19-8)14(16)18-3/h4-7H,15H2,1-3H3
Standard InChI Key FAFLAZLGMWVSFQ-UHFFFAOYSA-N
SMILES CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)OC
Canonical SMILES CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)OC

Introduction

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene class of heterocyclic compounds. It is characterized by its complex structure, which includes a thiophene ring, an amino group, a methoxyphenyl substituent, and a methyl ester group. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and chemical properties.

Synthesis and Preparation

The synthesis of Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step reactions starting from simpler thiophene derivatives. The process may include:

  • Thiophene Ring Formation: This can be achieved through various methods, such as the Gewald reaction or the Paal-Knorr synthesis.

  • Introduction of Substituents: The amino, methoxyphenyl, and methyl groups are introduced through subsequent reactions, often involving nucleophilic substitutions or electrophilic aromatic substitutions.

  • Esterification: The final step involves converting the carboxylic acid group to a methyl ester, typically using methanol in the presence of an acid catalyst.

Biological and Chemical Applications

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate has potential applications in several areas:

  • Pharmaceuticals: Thiophene derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could serve as a precursor or intermediate in the synthesis of drugs targeting these conditions.

  • Materials Science: The compound's unique structure might make it suitable for applications in organic electronics or as a building block for complex materials.

Biological Activity Table

CompoundBiological ActivityReference
Thiophene DerivativesAnti-inflammatory, Antimicrobial
Similar Thiophene CompoundsAnticancer Potential

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